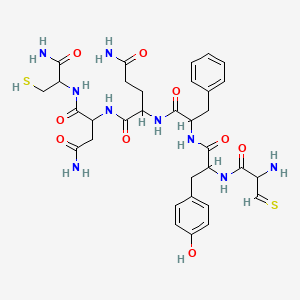

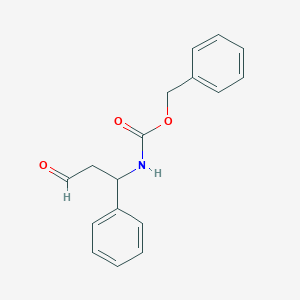

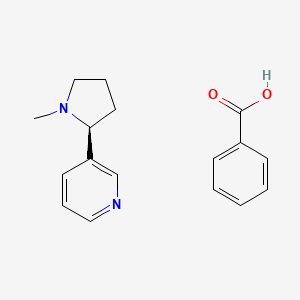

![molecular formula C30H39N5O5S B12294403 1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)

1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デス(イソプロピルチアゾリル)リトナビルは、よく知られたHIVプロテアーゼ阻害剤であるリトナビルの誘導体です。 この化合物は、主に研究環境で使用されており、ウイルス感染、特にヒト免疫不全ウイルス(HIV)およびその他の関連ウイルスによって引き起こされる感染症の治療に潜在的な可能性を示しています .

準備方法

合成経路と反応条件

デス(イソプロピルチアゾリル)リトナビルの合成は、リトナビルの基本構造から始まり、複数のステップを必要としますこれは、通常、求核置換反応や縮合反応などの有機反応のシリーズによって達成されます .

工業生産方法

デス(イソプロピルチアゾリル)リトナビルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬の使用と、最終製品の均一性と品質を確保するための制御された反応条件が含まれます。 化合物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます .

化学反応解析

反応の種類

デス(イソプロピルチアゾリル)リトナビルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

還元: この反応には、水素の付加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、一方、還元反応は脱酸素化化合物を生成する可能性があります .

科学研究への応用

デス(イソプロピルチアゾリル)リトナビルは、以下を含む科学研究で幅広い用途があります。

化学: 分析化学における参照標準として、および新しい合成方法の開発のために使用されます。

生物学: さまざまな生物学的経路に対する効果と治療剤としての可能性について研究されています。

医学: 特にHIVおよびその他の関連ウイルスに対する抗ウイルス特性について調査されています。

化学反応の分析

Types of Reactions

Des(isopropylthiazolyl) Ritonavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

科学的研究の応用

Des(isopropylthiazolyl) Ritonavir has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.

Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its antiviral properties, particularly against HIV and other related viruses.

Industry: Used in the development of new pharmaceuticals and as a quality control standard in the production of antiviral drugs

作用機序

デス(イソプロピルチアゾリル)リトナビルは、ウイルスの成熟と複製に不可欠なHIVプロテアーゼ酵素を阻害することによって効果を発揮します。化合物は酵素の活性部位に結合することにより、ウイルスポリタンパク質の切断を阻止し、成熟したウイルス粒子の形成を阻害します。 このメカニズムはリトナビルと似ていますが、イソプロピルチアゾリル基の存在により、結合親和性と特異性が向上する可能性があります .

類似の化合物との比較

類似の化合物

リトナビル: 広くHIVプロテアーゼ阻害剤として使用されている親化合物。

ロピナビル: リトナビルとの併用でよく使用される別のHIVプロテアーゼ阻害剤。

アタザナビル: 構造は異なるが、作用機序が類似しているプロテアーゼ阻害剤.

独自性

デス(イソプロピルチアゾリル)リトナビルは、イソプロピルチアゾリル基の存在により、他のプロテアーゼ阻害剤と比較して薬物動態特性と結合親和性を高める可能性があります。 この修飾は、潜在的に効力の向上と副作用の軽減につながる可能性があります .

類似化合物との比較

Similar Compounds

Ritonavir: The parent compound, widely used as an HIV protease inhibitor.

Lopinavir: Another HIV protease inhibitor often used in combination with Ritonavir.

Atazanavir: A protease inhibitor with a different structure but similar mechanism of action.

Uniqueness

Des(isopropylthiazolyl) Ritonavir is unique due to the presence of the isopropylthiazolyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other protease inhibitors. This modification could potentially lead to improved efficacy and reduced side effects .

特性

分子式 |

C30H39N5O5S |

|---|---|

分子量 |

581.7 g/mol |

IUPAC名 |

1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C30H39N5O5S/c1-20(2)27(35-29(38)31-3)28(37)33-23(14-21-10-6-4-7-11-21)16-26(36)25(15-22-12-8-5-9-13-22)34-30(39)40-18-24-17-32-19-41-24/h4-13,17,19-20,23,25-27,36H,14-16,18H2,1-3H3,(H,33,37)(H,34,39)(H2,31,35,38) |

InChIキー |

UVQJGJZZUNOHCX-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

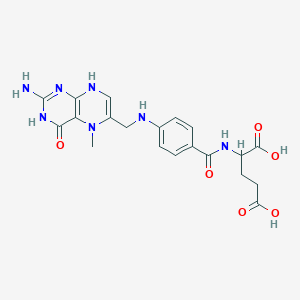

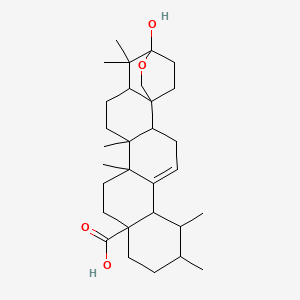

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)

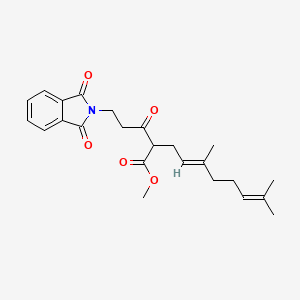

![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)

![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)